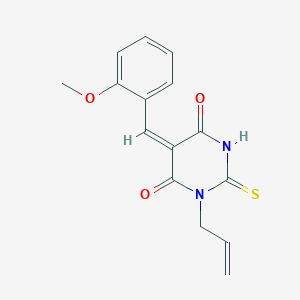![molecular formula C16H14N2OS2 B4763818 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide](/img/structure/B4763818.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide
Übersicht
Beschreibung
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide, also known as CPDT-PA, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CPDT-PA belongs to the class of thieno[3,2-b]thiophene derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and diabetes. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cancer. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide has also been found to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide has also been demonstrated to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide has been found to improve insulin sensitivity and glucose uptake in adipocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide is its potential therapeutic applications in various diseases, including inflammation, cancer, and diabetes. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic effects, making it a promising candidate for drug development. However, one of the limitations of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide. One of the areas of interest is the optimization of the synthesis method to obtain higher yields and purity of the final product. Another area of research is the elucidation of the mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide, which may provide insights into its potential therapeutic applications. Additionally, the evaluation of the pharmacokinetics and toxicity of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide in animal models is necessary to determine its safety and efficacy for clinical use. Finally, the development of novel derivatives of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide with improved solubility and pharmacokinetics may enhance its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide has also been demonstrated to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide has been found to have anti-diabetic effects by improving insulin sensitivity and glucose uptake in adipocytes.
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c17-9-13-12-7-4-8-14(12)21-16(13)18-15(19)10-20-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGKKIUWPFOOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(phenylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4763741.png)
![4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B4763745.png)
![4-(5-chloro-2-pyridinyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4763748.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4763755.png)

![1-ethyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4763761.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4763767.png)
![N,N-diethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4763775.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4763784.png)

![N-(4-chloro-2-methylphenyl)-2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4763816.png)
![2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4763826.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-N'-cyclopropylthiourea](/img/structure/B4763833.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4763840.png)